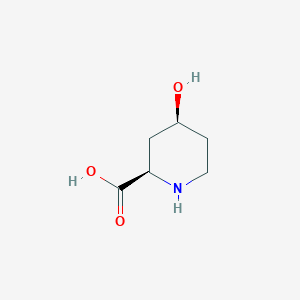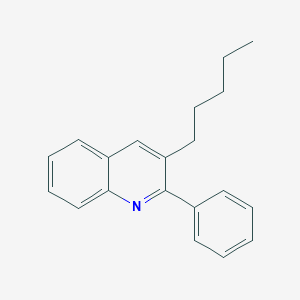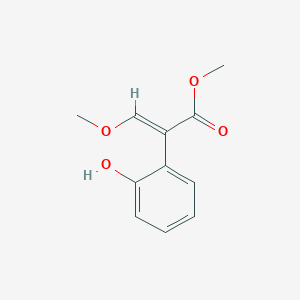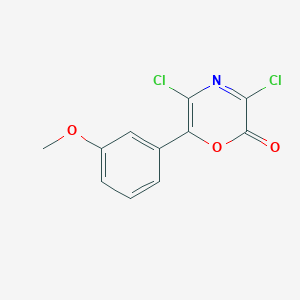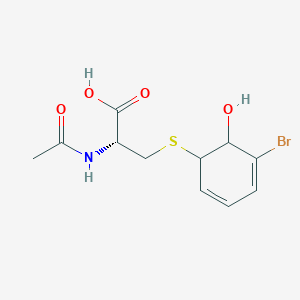
3,2-Premercapturic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,2-Premercapturic acid (3,2-PMA) is a biomarker that is used to assess the exposure of humans to certain environmental toxins, such as benzene and styrene. It is a metabolite that is formed in the liver by the conjugation of glutathione with the parent compound.
作用機序
The mechanism of action of 3,2-Premercapturic acid is not fully understood. It is believed that 3,2-Premercapturic acid acts as a scavenger of reactive oxygen species (ROS) and other free radicals that are produced as a result of exposure to environmental toxins. By scavenging these ROS, 3,2-Premercapturic acid helps to prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,2-Premercapturic acid are not well characterized. However, it has been shown to be a reliable biomarker of exposure to environmental toxins, and its levels have been associated with an increased risk of certain diseases, such as leukemia and lymphoma.
実験室実験の利点と制限
One of the main advantages of using 3,2-Premercapturic acid as a biomarker is its high specificity and sensitivity for benzene and styrene exposure. It is also relatively easy to measure using LC-MS. However, there are some limitations to its use. For example, 3,2-Premercapturic acid has a short half-life in the body, which means that it may not accurately reflect long-term exposure to environmental toxins.
将来の方向性
There are several future directions for research on 3,2-Premercapturic acid. One area of interest is the development of new biomarkers that can be used to assess exposure to other environmental toxins. Another area of interest is the development of interventions aimed at reducing exposure to benzene and styrene, and the assessment of their effectiveness using 3,2-Premercapturic acid as a biomarker. Finally, there is a need for more research to better understand the mechanism of action of 3,2-Premercapturic acid, and its biochemical and physiological effects.
合成法
The synthesis of 3,2-Premercapturic acid involves the use of liver microsomes or hepatocytes. The parent compound is incubated with these enzymes, and the resulting metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS). The use of LC-MS allows for the accurate quantification of 3,2-Premercapturic acid in biological samples.
科学的研究の応用
3,2-Premercapturic acid has been extensively used as a biomarker for assessing human exposure to environmental toxins. It has been shown to be a reliable indicator of benzene and styrene exposure, which are commonly found in the workplace and in the environment. 3,2-Premercapturic acid has also been used to assess the effectiveness of interventions aimed at reducing exposure to these toxins.
特性
CAS番号 |
134958-26-2 |
|---|---|
製品名 |
3,2-Premercapturic acid |
分子式 |
C11H14BrNO4S |
分子量 |
336.2 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
InChIキー |
BWZJWISICOJRCY-IDKOKCKLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
同義語 |
3,2-premercapturic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



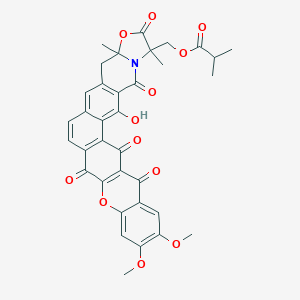
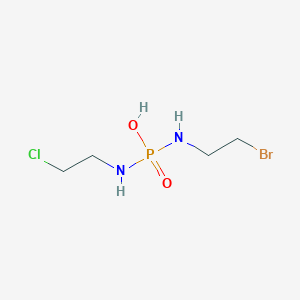
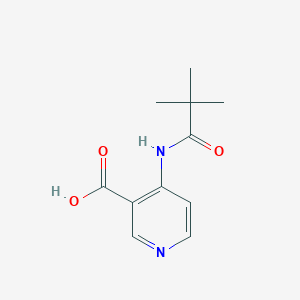
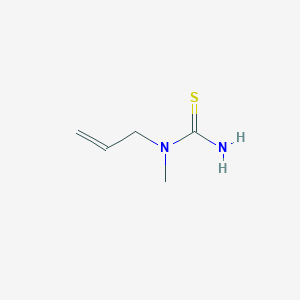

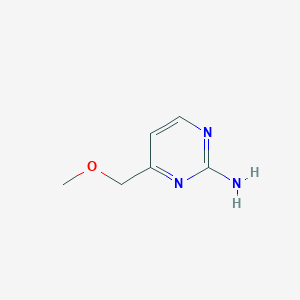

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
